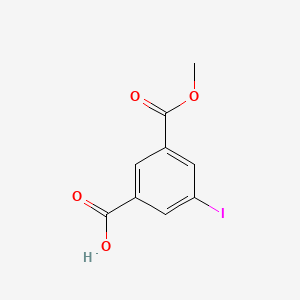

3-Iodo-5-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality 3-Iodo-5-(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJVBDKXAJSYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578788 | |

| Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93116-99-5 | |

| Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Iodo-5-(methoxycarbonyl)benzoic acid

[1][2]

Part 1: Strategic Utility & Physicochemical Profile

Introduction: The Orthogonal Linchpin

In the architecture of complex pharmaceutical scaffolds, 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS: 93116-99-5 ) serves as a high-value "linchpin" intermediate. Its structural utility lies in its three-point orthogonality :

-

The Aryl Iodide: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), significantly more reactive than corresponding bromides or chlorides.[1]

-

The Carboxylic Acid: A "ready-to-couple" site for amide bond formation or esterification, allowing immediate diversification.

-

The Methyl Ester: A masked carboxylate (protecting group) that remains inert during standard acid-coupling conditions but can be selectively hydrolyzed later to reveal a second attachment point.

This compound is critical for fragment-based drug discovery (FBDD) and the synthesis of bifunctional ligands (e.g., PROTAC linkers), where precise, stepwise growth of the molecule is non-negotiable.[1]

Physicochemical Data Table

| Property | Value | Context/Notes |

| CAS Number | 93116-99-5 | Confirmed identifier.[2][3][4] |

| Molecular Formula | C₉H₇IO₄ | |

| Molecular Weight | 306.05 g/mol | High halogen contribution to mass.[2] |

| Appearance | Off-white to light brown solid | Coloration often due to trace iodine liberation. |

| Melting Point | 211–214 °C | Indicates strong intermolecular H-bonding (dimerization). |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor water solubility; requires polar organic solvents.[1] |

| pKa (Acid) | ~3.6 (Predicted) | Electron-withdrawing groups (-I, -COOMe) increase acidity vs. benzoic acid (4.2). |

| logP | ~2.3 | Moderate lipophilicity suitable for drug-like fragments. |

Part 2: Synthetic Logic & Preparation[1][6][7]

Route Selection: The Diazotization Strategy

While partial hydrolysis of dimethyl 5-iodoisophthalate is possible, it often suffers from statistical mixtures (diester, monoester, diacid) that are difficult to purify.[1] The authoritative route for high-purity synthesis is the Sandmeyer-type iodination of 3-amino-5-(methoxycarbonyl)benzoic acid. This method guarantees the correct regiochemistry and avoids separation of hydrolysis byproducts.

Step-by-Step Protocol

Note: Ensure all work is performed in a fume hood. Aryl diazonium salts are potentially explosive if dried.[1]

Reagents:

-

Precursor: 3-Amino-5-(methoxycarbonyl)benzoic acid[2]

-

Acid Source: 57% Aqueous Hydriodic Acid (HI) or HCl

-

Diazotization: Sodium Nitrite (NaNO₂)[2]

-

Iodine Source: Potassium Iodide (KI)[2]

Workflow:

-

Solubilization & Acidification: Suspend the amino precursor (1.0 eq) in water/acid mixture at 0°C. The low temperature is critical to prevent the diazonium group from reacting with water to form a phenol (3-hydroxy impurity).

-

Diazotization: Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining internal temperature < 5°C. Stir for 30 minutes. The solution should become clear/yellowish.

-

Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue instantly).

-

-

Iodination (The Sandmeyer Step): Slowly add a solution of KI (1.5–2.0 eq) in water.

-

Observation: Evolution of nitrogen gas (

) and formation of a dark/brown precipitate (iodine/triiodide complex).

-

-

Workup: Allow to warm to room temperature (20–25°C) and stir for 2 hours to ensure completion.

-

Quenching: Add saturated sodium thiosulfate (

) solution to reduce excess free iodine (purple/brown color fades to yellow/white). -

Isolation: Filter the precipitate. Wash with cold water and hexanes. Recrystallize from Ethanol/Water if purity is <95%.

Visual Synthesis Workflow (Graphviz)

Caption: Sandmeyer-type synthesis pathway ensuring regioselective iodine installation.

Part 3: Reactivity & Applications[3][8]

Chemo-Selectivity Landscape

The power of this molecule lies in its ability to undergo sequential, orthogonal transformations.

-

Suzuki-Miyaura Coupling (The Iodine Handle):

-

Reactivity: The iodine atom is activated by the electron-withdrawing ester and acid groups, making it an excellent electrophile.

-

Challenge: The free carboxylic acid can poison basic palladium catalysts or form salts that reduce solubility.

-

Solution: Use 3 equivalents of base (e.g.,

or -

Catalyst Choice:

or

-

-

Amide Coupling (The Acid Handle):

-

Standard HATU/DIEA or EDC/NHS conditions work well.

-

Note: The electron-withdrawing iodine and ester groups increase the acidity of the carboxylic acid, making the activated ester (e.g., O-acylisourea) highly reactive toward amines.

-

-

Hydrolysis (The Ester Handle):

-

LiOH in THF/Water is the standard deprotection method.

-

Selectivity: This must be done after the amide coupling of the free acid to avoid creating a di-acid species that would lead to polymerization or lack of regiocontrol.

-

Reactivity Map (Graphviz)

Caption: Orthogonal reactivity profile showing three distinct modification vectors.

Part 4: Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Description | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling. |

| Skin Irritation | H315 | Causes skin irritation.[5] | Wear nitrile gloves. |

| Eye Irritation | H319 | Causes serious eye irritation.[5] | Wear safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation.[5] | Handle only in a fume hood. |

Storage: Store at 2–8°C (Refrigerate). Protect from light (iodine-carbon bonds can be photosensitive over long periods).

References

-

PubChem. (2025).[5][6][7] Compound Summary: 3-Iodo-5-methoxycarbonylbenzoic acid (CID 15840391).[4] National Library of Medicine. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational context for Suzuki coupling reactivity).

Sources

- 1. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 2. 3-Iodo-5-(methoxycarbonyl)benzoic acid | 93116-99-5 | Benchchem [benchchem.com]

- 3. 93116-99-5|3-Iodo-5-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS 93116-99-5)

The following technical guide provides an in-depth analysis of 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS 93116-99-5). This document is structured to serve researchers and drug development professionals, focusing on the compound's critical role as a high-value intermediate in medicinal chemistry and materials science.[1][2]

Strategic Utility in Rational Drug Design and X-Ray Contrast Media Synthesis

Executive Summary

CAS 93116-99-5 , chemically known as 3-Iodo-5-(methoxycarbonyl)benzoic acid (or 5-Iodoisophthalic acid monomethyl ester), is a specialized aromatic building block.[1][2][3][4][5] Unlike generic reagents, this compound offers a unique orthogonal reactivity profile : it possesses three distinct functional handles—an aryl iodide, a carboxylic acid, and a methyl ester—on a stable benzene core.

This structure makes it an indispensable scaffold in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol analogues) and complex pharmaceutical agents targeting inflammation and cancer. Its ability to undergo selective functionalization allows medicinal chemists to rapidly generate diverse libraries of 3,5-disubstituted benzoic acid derivatives, a privileged pharmacophore in drug discovery.

Clarification Note: Some aggregated chemical databases erroneously index this CAS number under "Hesperidin Methyl Chalcone." Researchers should verify the chemical structure: CAS 93116-99-5 strictly refers to the iodinated isophthalate derivative described herein.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

Core Identity

| Property | Specification |

| Chemical Name | 3-Iodo-5-(methoxycarbonyl)benzoic acid |

| Synonyms | 5-Iodo-isophthalic acid monomethyl ester; Methyl 3-iodo-5-carboxybenzoate |

| CAS Number | 93116-99-5 |

| Molecular Formula | C₉H₇IO₄ |

| Molecular Weight | 306.05 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1)I)C(=O)O |

Physicochemical Properties

-

Appearance: Light brown to off-white solid.

-

Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in non-polar solvents.

-

Melting Point: Typically 211–214°C (varies slightly by purity/polymorph).

-

Stability: Stable under standard laboratory conditions; light-sensitive due to the aryl iodide moiety (store in amber vials).

Synthetic Mechanism & Reactivity Profile

The value of CAS 93116-99-5 lies in its chemoselectivity . It serves as a "trident" scaffold where each functional group can be engaged independently without affecting the others.

Orthogonal Reactivity Map

-

Site A (Aryl Iodide): Prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). The iodine atom is a superior leaving group compared to bromine or chlorine, allowing for mild reaction conditions.

-

Site B (Carboxylic Acid): Ready for amide coupling or esterification. It can be reacted with amines to form the central core of many peptidomimetics.

-

Site C (Methyl Ester): Acts as a "masked" acid. It remains inert during the manipulation of Site B, and can be hydrolyzed later (saponification) to reveal a second acid group for further derivatization.

Visualization: The Reactivity Triad

The following diagram illustrates the logical flow of modifying this scaffold to build complex drug candidates.

Caption: Orthogonal reactivity map of CAS 93116-99-5 showing independent functionalization pathways.

Therapeutic Applications & Clinical Context

X-Ray Contrast Media Development

The 3,5-dicarboxy-2,4,6-triiodo substitution pattern is the gold standard for non-ionic X-ray contrast agents (e.g., Iohexol, Iodixanol). CAS 93116-99-5 represents a "mono-iodinated" entry point into this chemical space.[6]

-

Utility: It allows researchers to synthesize asymmetrical isophthalic acid derivatives. By starting with one iodine and sequentially adding others or modifying the side chains, scientists can fine-tune the water solubility and viscosity of the contrast agent—critical factors for reducing renal toxicity in patients.

Medicinal Chemistry (Oncology & Inflammation)

Recent studies utilize this scaffold to synthesize inhibitors for specific biological targets:

-

Target: MMP (Matrix Metalloproteinase) and Kinase inhibitors often require a biphenyl core with polar side chains.

-

Strategy: The aryl iodide allows for the attachment of a second phenyl ring (via Suzuki coupling), while the acid/ester groups mimic amino acid side chains, enhancing the molecule's fit into enzyme active sites.

-

Evidence: Derivatives of 5-iodoisophthalic acid have shown cytotoxicity against cancer cell lines (e.g., HCT116, MCF7) by disrupting cellular signaling pathways.

Experimental Protocol: Selective Amidation

This protocol demonstrates the selective functionalization of the free carboxylic acid while preserving the methyl ester and iodine moiety.

Objective: Synthesize Methyl 3-iodo-5-(benzylcarbamoyl)benzoate .

Reagents & Equipment

-

Substrate: CAS 93116-99-5 (1.0 eq)

-

Amine: Benzylamine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

-

Dissolution: In a flame-dried round-bottom flask, dissolve 306 mg (1.0 mmol) of CAS 93116-99-5 in 5 mL of anhydrous DMF.

-

Activation: Add DIPEA (348 µL, 2.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. Mechanism: This activates the free carboxylic acid into an active ester.

-

Coupling: Add Benzylamine (120 µL, 1.1 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

-

Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂).

Workflow Visualization

Caption: Step-by-step synthesis workflow for amide coupling of CAS 93116-99-5.

Safety & Toxicology

While specific toxicological data for this intermediate is limited compared to approved drugs, standard precautions for halogenated aromatic acids apply.

-

Handling: Wear nitrile gloves and safety goggles. The compound may be an irritant to eyes and respiratory tracts.

-

Storage: Keep in the dark. Aryl iodides can liberate free iodine (

) upon prolonged exposure to light, turning the solid purple/brown and degrading purity. Store at 2–8°C. -

Hazards: Not classified as a dangerous good (Hazmat) for transport, but treat as a potential skin sensitizer.

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Iodinated Isophthalic Acid Derivatives. (General reference for class properties). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 93116-99-5|3-Iodo-5-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. CAS 93116-99-5: 1,3-Benzenedicarboxylicacid, 5-iodo-, 1-me… [cymitquimica.com]

- 5. Quinones and Derivatives | CymitQuimica [cymitquimica.com]

- 6. 5-IODO-MONO-METHYL ISOPHTHALATE CAS#: 93116-99-5 [m.chemicalbook.com]

Mass Spectrometric Characterization of 3-Iodo-5-(methoxycarbonyl)benzoic Acid: A Technical Guide for Drug Development Professionals

Introduction

3-Iodo-5-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development.[1][2] Its unique structure, featuring an aromatic ring substituted with an iodine atom, a carboxylic acid, and a methoxycarbonyl group, makes it a versatile intermediate for creating novel therapeutic agents.[1][2] Accurate and comprehensive analytical characterization of such intermediates is paramount to ensure the integrity of the synthetic process and the quality of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of these molecules due to its high sensitivity and specificity.[3] This guide provides an in-depth technical overview of the mass spectrometric analysis of 3-Iodo-5-(methoxycarbonyl)benzoic acid, with a focus on electrospray ionization (ESI), a soft ionization technique well-suited for polar, thermally labile compounds.[4][5] We will explore the expected ionization behavior, predict fragmentation pathways, and provide a robust experimental protocol for its analysis.

Physicochemical Properties and Expected Ionization Behavior

A thorough understanding of the analyte's properties is the foundation for developing a successful MS method.

| Property | Value | Source |

| Molecular Formula | C₉H₇IO₄ | [1] |

| Molecular Weight | 306.05 g/mol | [1] |

| Key Functional Groups | Carboxylic acid, Methyl ester, Aromatic iodide | [1] |

Given the presence of a readily ionizable carboxylic acid group, 3-Iodo-5-(methoxycarbonyl)benzoic acid is expected to ionize efficiently in both positive and negative electrospray ionization modes.

-

Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will readily lose a proton to form the deprotonated molecule, [M-H]⁻ , at an m/z of 304.98 (calculated for the most abundant isotopes). This is often the preferred mode for acidic compounds as it typically yields a strong signal with minimal adduction.[6]

-

Positive Ion Mode (ESI+): Protonation can occur, likely on the carbonyl oxygen of the carboxylic acid or the ester, to form the protonated molecule, [M+H]⁺ , at an m/z of 306.99. In ESI+, the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common.[6][7]

Proposed Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation of 3-Iodo-5-(methoxycarbonyl)benzoic acid will be dictated by the relative strengths of its bonds and the stability of the resulting fragments.

Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 304.98)

The fragmentation of the deprotonated molecule is anticipated to proceed through several key pathways initiated by the negative charge on the carboxylate group.

-

Loss of a Methyl Radical (•CH₃): A primary fragmentation event could be the loss of a methyl radical from the methoxycarbonyl group, resulting in a fragment ion at m/z 290.96 .

-

Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylate group is a common fragmentation pathway for benzoic acid derivatives, leading to a fragment at m/z 260.97 .

-

Loss of Iodine Radical (•I): The carbon-iodine bond is relatively weak and can cleave, resulting in the loss of an iodine radical. This would produce a fragment ion at m/z 178.03 . This is a highly characteristic fragmentation for iodo-substituted compounds.[8]

Caption: Proposed Fragmentation Pathways in Negative Ion Mode.

Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 306.99)

In positive mode, fragmentation will be driven by the location of the proton.

-

Loss of Water (H₂O): Following protonation of the carboxylic acid, a neutral loss of water is a likely event, yielding a fragment at m/z 288.98 .

-

Loss of Methanol (CH₃OH): Protonation of the ester group can facilitate the neutral loss of methanol, resulting in an acylium ion at m/z 274.96 .

-

Loss of Carbon Monoxide (CO): Subsequent to the loss of methanol, the resulting acylium ion can further lose carbon monoxide to give a fragment at m/z 246.96 .

Caption: Proposed Fragmentation Pathways in Positive Ion Mode.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of 3-Iodo-5-(methoxycarbonyl)benzoic acid using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the LC-MS system.[9][10]

-

Step 1: Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Iodo-5-(methoxycarbonyl)benzoic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

-

Step 2: Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

-

Step 3: Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or PVDF) to remove any particulates that could clog the LC system.[10]

Liquid Chromatography Parameters

Chromatographic separation is essential for resolving the analyte from impurities and the sample matrix.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar aromatic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation in ESI+ and improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | A small volume to prevent peak distortion. |

Mass Spectrometry Parameters

These parameters should be optimized for the specific instrument being used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative and Positive | Acquire data in both modes to get comprehensive information. |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages for ESI.[11] |

| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets.[11] |

| Drying Gas Flow | 8 L/min | Aids in solvent evaporation. |

| Nebulizer Pressure | 40 psi | Promotes the formation of a fine aerosol. |

| Scan Range (MS1) | m/z 100-500 | Covers the expected molecular ion and potential adducts. |

| MS/MS Precursor Ion | m/z 304.98 (Negative), m/z 306.99 (Positive) | Isolate the molecular ions for fragmentation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies ensures the capture of both primary and secondary fragments. |

Workflow Visualization

Sources

- 1. 3-Iodo-5-(methoxycarbonyl)benzoic acid | 93116-99-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. youtube.com [youtube.com]

The Desymmetrized Linchpin: 3-Iodo-5-(methoxycarbonyl)benzoic Acid in Advanced Materials

[1]

Executive Summary

In the architecture of functional materials—specifically Metal-Organic Frameworks (MOFs) and pharmaceutical conjugates—symmetry is often a constraint rather than an asset. 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS 93116-99-5) has emerged as a critical "desymmetrized linchpin." Unlike its symmetric parent (5-iodoisophthalic acid), this molecule possesses three chemically distinct reactive sites: a free carboxylic acid, a methyl ester, and an aryl iodide.

This guide details the technical utility of this scaffold, focusing on its role in generating unsymmetrical ligands for complex pore engineering and its utility as a branching unit in dendrimer synthesis. We provide a validated protocol for its selective functionalization, ensuring high-fidelity translation from bench to material application.

Technical Profile & Chemical Logic

The Orthogonal Reactivity Triad

The value of 3-Iodo-5-(methoxycarbonyl)benzoic acid lies in its ability to undergo sequential, orthogonal transformations. This allows materials scientists to "program" the molecule step-by-step.

| Position | Functional Group | Reactivity Mode | Activation Condition |

| C-1 | Carboxylic Acid (-COOH) | Condensation / Coordination | Amide coupling (HATU/EDC) or Metal coordination (MOF node formation). |

| C-3 | Iodine (-I) | Cross-Coupling | Pd-catalyzed Suzuki, Sonogashira, or Heck reactions. |

| C-5 | Methyl Ester (-COOMe) | Protection / Latent Acid | Hydrolysis (LiOH/NaOH) to reveal a second acid group later. |

Why This Matters for Materials Science

-

MOF Engineering: Standard isophthalic acid linkers create uniform pores. By using this desymmetrized core, researchers can attach a functional group (via the Iodine) before forming the MOF, or leave the ester protected to create defects, then deprotect it post-synthesis to alter pore polarity.

-

Stepwise Dendrimer Growth: The acid can initiate generation G1, while the iodine serves as the site for G2 attachment after coupling, preventing uncontrolled polymerization.

Application: Engineering "Clickable" MOF Ligands

The most potent application of this scaffold is in the synthesis of functionalized dicarboxylate linkers . A common workflow involves coupling a functional arm to the iodine position while preserving the ester, followed by hydrolysis to yield a non-symmetric ligand.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthesis map showing the orthogonal reactivity of the iodine, acid, and ester groups.

Validated Experimental Protocol

Protocol: Selective Suzuki-Miyaura Coupling

Objective: To functionalize the C-3 position with a phenyl group while retaining the methyl ester and carboxylic acid integrity. Target Product: 5-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid.

Reagents & Equipment[1][2][3][4]

-

Substrate: 3-Iodo-5-(methoxycarbonyl)benzoic acid (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) - Note: Tetrakis is preferred over Pd(OAc)2 here to prevent ester hydrolysis side reactions.

-

Base: Sodium Carbonate (Na2CO3) (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser. Purge with Nitrogen (N2) or Argon for 15 minutes.

-

Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

-

Dissolution: Add the substrate (3-Iodo-5-(methoxycarbonyl)benzoic acid) and Phenylboronic acid to the flask. Dissolve in 1,4-Dioxane.

-

Catalyst Addition: Add Pd(PPh3)4 quickly against a counter-flow of N2.

-

Critical Step: Ensure the solution turns a pale yellow/orange. Darkening immediately may indicate catalyst decomposition.

-

-

Base Activation: Add the degassed 2M Na2CO3 solution.

-

Reaction: Heat the mixture to 85°C for 12–16 hours.

-

Monitoring: Use TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear; the product will be more polar due to the biaryl acid nature.

-

-

Workup (Acid-Base Extraction):

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~3. Caution: CO2 evolution.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine, dry over MgSO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform column chromatography if high purity is required for MOF synthesis.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Catalyst poisoning (O2) | Degas solvents via freeze-pump-thaw cycling (3x). |

| Ester Hydrolysis | Base too strong / Temp too high | Switch from Na2CO3 to K3PO4 or lower temp to 70°C. |

| Homocoupling | Excess Boronic Acid | Add Boronic acid slowly or reduce equivalents to 1.05. |

References

-

PubChem. 3-(Methoxycarbonyl)-5-iodobenzoic acid (Compound Summary). National Library of Medicine. [Link][5]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for Protocol Section).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of 3-Iodo-5-(methoxycarbonyl)benzoic acid from 3-aminobenzoic acid

Application Note: Advanced Synthesis Protocol for 3-Iodo-5-(methoxycarbonyl)benzoic Acid

Executive Summary & Retrosynthetic Analysis

Objective: Synthesize 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS: 93116-99-5).[1][2][3] Core Challenge: The user request specifies 3-aminobenzoic acid as the starting material. However, structural analysis reveals that the target molecule is a 3,5-disubstituted benzoic acid derivative (specifically, a mono-methyl isophthalate core). 3-aminobenzoic acid lacks the carbon functionality at the 5-position.

Scientific Correction: Direct C-H functionalization of 3-aminobenzoic acid to introduce a methoxycarbonyl group at the 5-position is chemically inefficient and non-standard. The industrial and laboratory standard for this scaffold is 5-aminoisophthalic acid (3-amino-5-carboxybenzoic acid).

Protocol Strategy: This guide provides the high-fidelity protocol starting from 5-aminoisophthalic acid , which is the structural parent. The synthesis proceeds via desymmetrization (partial esterification) followed by a Sandmeyer iodination.

Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic logic correcting the starting material to 5-aminoisophthalic acid for structural integrity.

Detailed Experimental Protocol

Stage 1: Desymmetrization (Synthesis of Mono-methyl 5-aminoisophthalate)

Rationale: The target requires one acid group and one ester group. Starting with the di-acid (5-aminoisophthalic acid), we must statistically differentiate the two carboxyl groups. The most robust method is converting to the dimethyl ester followed by controlled partial hydrolysis.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Aminoisophthalic acid | 1.0 | Substrate |

| Methanol (MeOH) | Solvent | Reactant/Solvent |

| Sulfuric Acid (H2SO4) | Cat. | Catalyst (Esterification) |

| NaOH (1M aq) | 0.95 | Hydrolysis Base (Limiting reagent) |

Step-by-Step:

-

Global Esterification:

-

Suspend 5-aminoisophthalic acid (10.0 g, 55.2 mmol) in MeOH (100 mL).

-

Add conc. H2SO4 (1.0 mL) dropwise.

-

Reflux for 12 hours until TLC shows complete conversion to dimethyl 5-aminoisophthalate .

-

Concentrate in vacuo, neutralize with sat. NaHCO3, and filter the precipitate. Dry to obtain the diester.

-

-

Partial Hydrolysis:

-

Workup:

-

Evaporate organic solvents.[5][6] Dilute the aqueous residue with water (50 mL).

-

Extract with Ethyl Acetate (EtOAc) to remove unreacted diester (recycle this layer).

-

Acidify the aqueous layer to pH 3-4 with 1M HCl.

-

Filter the resulting white precipitate (3-Amino-5-(methoxycarbonyl)benzoic acid ).

-

Yield Target: ~65-75%.

-

Stage 2: Sandmeyer Iodination (Target Synthesis)

Rationale: The amino group is replaced by iodine via a diazonium intermediate. The presence of electron-withdrawing groups (ester/acid) deactivates the ring, stabilizing the diazonium salt but requiring careful temperature control to prevent phenol formation.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Mono-methyl 5-aminoisophthalate | 1.0 | Substrate |

| Sodium Nitrite (NaNO2) | 1.2 | Diazotization Agent |

| Hydrochloric Acid (6M) | Excess | Acid Medium |

| Potassium Iodide (KI) | 2.5 | Iodine Source |

| Urea | Cat. | Quench excess HNO2 |

Step-by-Step:

-

Diazotization:

-

Suspend 3-amino-5-(methoxycarbonyl)benzoic acid (5.0 g, 25.6 mmol) in 6M HCl (40 mL).

-

Cool the suspension to 0–5°C in an ice/salt bath. Critical: Temperature must not exceed 5°C.

-

Add a solution of NaNO2 (2.12 g, 30.7 mmol) in water (10 mL) dropwise. The suspension should clear as the diazonium salt forms.

-

Stir for 30 minutes at 0°C.

-

Optional: Add a spatula tip of urea to destroy excess nitrous acid (stops gas evolution).

-

-

Iodination:

-

Dissolve KI (10.6 g, 64.0 mmol) in water (20 mL) and cool to 0°C.

-

Add the KI solution dropwise to the diazonium mixture with vigorous stirring.

-

Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure complete nitrogen displacement.

-

Observation: The solution will turn dark brown due to iodine liberation.

-

-

Workup & Purification:

-

Cool to RT. Add solid Sodium Thiosulfate (Na2S2O3) or Sodium Bisulfite until the dark iodine color fades to yellow/tan.

-

Extract with EtOAc (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from MeOH/Water or perform flash column chromatography (SiO2, Hexane:EtOAc + 1% Acetic Acid).

-

Target Product: 3-Iodo-5-(methoxycarbonyl)benzoic acid (Off-white solid).

-

Quality Control & Troubleshooting

Analytical Criteria

-

1H NMR (DMSO-d6): Expect aromatic signals around δ 8.2–8.6 ppm (3 protons, typically two doublets and a triplet or three singlets depending on resolution). Methyl ester singlet at δ 3.9 ppm. Acid proton broad singlet >12 ppm.

-

Melting Point: Literature range approx. 170–175°C (dependent on polymorph/solvate).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Over-hydrolysis to di-acid. | Strictly use 0.95 eq NaOH. Keep temp at 0°C. |

| Phenol Impurity in Stage 2 | Diazo decomposition before KI addition. | Ensure temp <5°C during diazotization. Add KI slowly. |

| Incomplete Iodination | Decomposition of KI or insufficient excess. | Use 2.5 eq KI. Ensure reaction is heated to 60°C after addition. |

| Product is Dark/Red | Trapped Iodine. | Wash organic layer thoroughly with sat. Na2S2O3. |

Safety & Handling

-

Diazonium Salts: Potentially explosive if dried. Do not isolate the intermediate diazonium salt; proceed immediately to iodination.

-

Methyl Iodide/Iodine: Iodination generates trace iodine vapors. Work in a fume hood.

-

Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.

References

-

BenchChem. 3-Iodo-5-(methoxycarbonyl)benzoic acid Synthesis & Properties. (Accessed 2023).[7]

-

National Institutes of Health (NIH). Synthesis of Dimethyl 5-aminoisophthalate Derivatives. PubChem Compound Summary.

-

Organic Syntheses. General Procedure for Sandmeyer Iodination of Anthranilic Acids. Org.[3][4][5][8] Synth. 1927, 7, 56.

-

Google Patents. Preparation method of 5-amino-2,4,6-triiodoisophthalic acid (Related Iodination Chemistry). CN113200883B.

Sources

- 1. 3-iodo propanic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 93116-99-5: 1,3-Benzenedicarboxylicacid, 5-iodo-, 1-me… [cymitquimica.com]

- 3. Quinones and Derivatives | CymitQuimica [cymitquimica.com]

- 4. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. researchgate.net [researchgate.net]

- 8. WO2005103020A1 - 1,3,5-substituted phenyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease - Google Patents [patents.google.com]

Suzuki coupling reaction with 3-Iodo-5-(methoxycarbonyl)benzoic acid

Application Note: Selective Suzuki-Miyaura Coupling of 3-Iodo-5-(methoxycarbonyl)benzoic acid

Executive Summary

This application note details the protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Iodo-5-(methoxycarbonyl)benzoic acid . This substrate presents a unique "triad" of chemical functionalities—a reactive aryl iodide, a labile methyl ester, and an acidic carboxyl group—that creates competing demands on reaction conditions.

The protocol defined herein prioritizes chemo-selectivity , ensuring the formation of the biaryl C-C bond while preserving the methyl ester and accommodating the free carboxylic acid without prior protection. This method is critical for researchers synthesizing bifunctional linkers for Metal-Organic Frameworks (MOFs), PROTACs, and late-stage pharmaceutical intermediates.

Substrate Analysis & Mechanistic Strategy

The starting material, 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS: 93116-99-5), contains three distinct reactive sites. A successful coupling requires navigating the specific reactivity profile of each:

| Functional Group | Role in Reaction | Risk Factor | Mitigation Strategy |

| Aryl Iodide (C-I) | Reactive Site | Homocoupling (dimerization) | Use robust Pd(II) precatalyst; optimize solvent degassing. |

| Carboxylic Acid (-COOH) | Spectator / Interferent | Catalyst poisoning (coordination to Pd); pH alteration. | Use excess base (≥ 2.5 equiv) to generate the soluble carboxylate species immediately. |

| Methyl Ester (-COOMe) | Spectator | Hydrolysis (Saponification) to di-acid. | Avoid strong hydroxide bases (NaOH, KOH); control temperature (<90°C). |

The "Base" Dilemma

Standard Suzuki conditions often employ aqueous carbonate bases. However, the free acid requires 1 equivalent of base just to deprotonate the carboxylic acid (forming the carboxylate salt), leaving the remaining base to activate the boronic acid. If the base is too strong or the temperature too high, the methyl ester will hydrolyze.

-

Solution: We utilize Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3) in a controlled Dioxane/Water system. These provide sufficient basicity for transmetallation without rapidly saponifying the ester.

Optimized Protocol

Materials & Reagents

-

Substrate: 3-Iodo-5-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1][2]·DCM (3-5 mol%)

-

Rationale: The bidentate dppf ligand has a large bite angle, facilitating reductive elimination and resisting deactivation by the free carboxylate.

-

-

Base: Na2CO3 (3.0 equiv) or K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Rationale: Dioxane solubilizes the organic backbone; water is essential for the boronic acid activation mechanism.

-

Step-by-Step Procedure

-

Preparation:

-

To a reaction vial equipped with a magnetic stir bar, add 3-Iodo-5-(methoxycarbonyl)benzoic acid (1.0 mmol, 306 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl2·DCM (0.03 mmol, 24 mg).

-

Note: Weighing the catalyst in air is permissible, but rapid transfer is recommended.

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4.0 mL).

-

Add Degassed Water (1.0 mL) containing pre-dissolved Na2CO3 (3.0 mmol, 318 mg).

-

Critical Step: Sparge the biphasic mixture with Nitrogen or Argon gas for 5-10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.

-

-

Reaction:

-

Seal the vial and heat to 80°C for 4–12 hours.

-

Monitoring: Check by LC-MS or TLC after 2 hours.

-

Target Mass: [M+H]+ or [M-H]- of the Biaryl product.

-

Side Product Check: Look for mass corresponding to the di-acid (Hydrolysis: Product Mass - 14).

-

-

-

Workup (The "Acidic Switch"):

-

Context: The product exists as a sodium carboxylate salt in the aqueous phase.

-

Cool the reaction to room temperature.[3]

-

Dilute with water (10 mL) and wash with Ethyl Acetate (10 mL) to remove non-acidic impurities (e.g., de-halogenated byproducts, boronic acid dimers). Discard this organic layer.

-

Acidification: Carefully acidify the aqueous layer to pH ~3–4 using 1M HCl or 10% Citric Acid .

-

Warning: Do not use concentrated HCl or heat during this step to prevent ester hydrolysis.

-

-

Extract the milky/precipitated aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Combine organic extracts, dry over Na2SO4, filter, and concentrate in vacuo.

-

Visualization of Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle and the specific role of the base in managing the free acid substrate.

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the risk of ester hydrolysis.

Data & Optimization Guide

The following table summarizes the impact of base and solvent selection on the yield and selectivity (Product vs. Hydrolyzed Byproduct).

| Base System | Solvent | Temp (°C) | Conversion (%) | Ester Retention | Recommendation |

| Na2CO3 (3 eq) | Dioxane/H2O | 80 | >95% | High (>90%) | Primary Choice |

| K3PO4 (3 eq) | Dioxane/H2O | 80 | >98% | High (>95%) | Excellent Alternative |

| CsF (3 eq) | DMF | 100 | 85% | Moderate | Use for sterically hindered boronates |

| NaOH (3 eq) | Water/EtOH | 80 | 100% | Low (<10%) | AVOID (Causes saponification) |

| TEA/Organic | Toluene | 100 | <20% | High | Poor (Salt insolubility stops reaction) |

Troubleshooting & Quality Control

Issue: Low Conversion

-

Cause: Catalyst poisoning by the free carboxylic acid.

-

Fix: Ensure you are using at least 2.5 equivalents of base. The first equivalent is consumed immediately by the acid. Switch to a higher catalyst loading (5 mol%) or a more active catalyst like Pd(Amphos)Cl2 .

Issue: Ester Hydrolysis (Product Mass - 14)

-

Cause: Reaction medium too basic or temperature too high.

-

Fix: Switch from Na2CO3 to NaHCO3 (Sodium Bicarbonate) or K3PO4 . Lower temperature to 60°C and extend reaction time. Ensure the workup acidification is done with mild acid (Citric acid) and not prolonged exposure to strong mineral acids.

Issue: Product stuck in Aqueous Layer

-

Cause: Incomplete acidification during workup.

-

Fix: The product is an amino-acid-like zwitterion or simple acid. Check the pH of the aqueous layer. It must be acidic (pH < 4) to drive the carboxylic acid into the organic phase.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of functionalized biaryls from arylboronic acids and aryl carboxylic anhydrides. Organic Letters, 3(23), 3867-3870. (Demonstrates tolerance of carbonyl groups). Link

-

Li, H., et al. (2015).[3] A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes. Organic Letters, 17(14), 3616–3619. Link

-

PubChem Compound Summary. (n.d.). 3-Iodo-5-(methoxycarbonyl)benzoic acid (CID 11020136). Retrieved from PubChem.[4] Link

Sources

Application Note: High-Precision Polymer Architectures using 3-Iodo-5-(methoxycarbonyl)benzoic Acid

Topic: Application of 3-Iodo-5-(methoxycarbonyl)benzoic acid in Polymer Synthesis Content Type: Application Note & Protocol Audience: Senior Polymer Chemists, Material Scientists, Drug Delivery Researchers

Introduction: The "Dual-Motive" Asymmetric Monomer

In the landscape of precision polymer synthesis, 3-Iodo-5-(methoxycarbonyl)benzoic acid (IMBA) represents a high-value "Dual-Motive" building block. Unlike symmetric monomers (e.g., isophthalic acid) used in bulk polycondensation, IMBA possesses structurally distinct and chemically orthogonal reactive sites:

-

Aryl Iodine (C-3): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

-

Carboxylic Acid (C-1): A nucleophile-receptive site for condensation (amide/ester formation).

-

Methyl Ester (C-5): A protected carboxylate, allowing for latent activation or solubility modulation.

This asymmetry transforms IMBA from a simple reagent into a strategic node for constructing Dendrimers , Hyperbranched Polyesters , and End-Functionalized Conjugated Polymers . This guide details the strategic application of IMBA in convergent dendron synthesis and provides a validated protocol for its chemoselective functionalization.

Strategic Design Logic

Orthogonality Map

The utility of IMBA lies in its ability to undergo reaction at one site without affecting the others. This allows for sequential, controlled growth of complex macromolecules.

-

Path A (Condensation): The carboxylic acid can be activated (e.g., via SOCl₂ or EDC) to attach peripheral groups (surface engineering).

-

Path B (Cross-Coupling): The iodine serves as the "Focal Point" for attaching the constructed dendron to a core or polymer backbone.

-

Path C (Deprotection): The methyl ester remains inert during acid activation and Pd-coupling, serving as a latent branching point for higher-generation growth.

Visualization of Chemoselectivity

The following diagram illustrates the divergent reaction pathways accessible via IMBA.

Figure 1: Chemoselective pathways for IMBA. Path A and B are orthogonal, enabling precise dendron construction.

Application: Convergent Dendron Synthesis

The most powerful application of IMBA is in the Convergent Synthesis of Dendrimers . Here, IMBA acts as the branching unit. The logic is to attach surface groups to the acid/ester positions first, and then use the iodine to "click" the completed wedge onto a core.

Why IMBA?

-

Focal Point Control: The iodine atom provides a single, unambiguous point of attachment for the dendron. Unlike protecting-group strategies that require deprotection steps, the aryl iodide is ready for coupling immediately after the periphery is synthesized.

-

Purification: The distinct difference in polarity between the iodinated dendron and the coupled product simplifies chromatographic purification.

Validated Experimental Protocol

Protocol Title: Synthesis of Generation 1 (G1) Dendron via Amidation and Core Attachment via Suzuki Coupling.

Objective: To synthesize a functionalized dendron wedge using IMBA and attach it to a central core.

Materials & Reagents[1]

-

Monomer: 3-Iodo-5-(methoxycarbonyl)benzoic acid (IMBA) (>97% purity).

-

Surface Group: n-Octylamine (or functional equivalent for solubility).

-

Coupling Core: 1,4-Phenylenebis(boronic acid).

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

-

Base: Na₂CO₃ (2M aqueous solution).

-

Solvents: DMF (Anhydrous), Toluene, Ethanol.

-

Activation: EDC·HCl, HOBt.

Step-by-Step Methodology

Phase 1: Periphery Functionalization (Amidation)

Rationale: We react the carboxylic acid first. The iodine and ester are stable under these conditions.

-

Dissolution: In a flame-dried round-bottom flask, dissolve IMBA (1.0 eq, 3.06 g, 10 mmol) in anhydrous DMF (30 mL).

-

Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Addition: Dropwise add n-Octylamine (1.1 eq) dissolved in DMF.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours under N₂ atmosphere.

-

Work-up: Dilute with EtOAc (100 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc 4:1).

Phase 2: Core Attachment (Suzuki-Miyaura Coupling)

Rationale: Use the focal iodine to attach two "Wedges" to a central phenyl core, creating a "Bow-Tie" dendrimer.

-

Setup: In a Schlenk flask, combine:

-

G1-Iodo-Ester (2.2 eq).

-

1,4-Phenylenebis(boronic acid) (1.0 eq).

-

Pd(PPh₃)₄ (5 mol%).

-

-

Solvent System: Add Toluene (20 mL) and Ethanol (5 mL). Degas by bubbling N₂ for 15 mins.

-

Base Addition: Add degassed 2M Na₂CO₃ (5 eq).

-

Reflux: Heat the biphasic mixture to 90°C vigorously stirring for 24 hours. Note: The mixture will darken as Pd(0) cycles.

-

Quench & Extraction: Cool to RT. Filter through a Celite pad to remove Pd black. Extract filtrate with DCM.[1]

-

Analysis: Monitor disappearance of the Aryl-Iodine peak in HPLC or ¹H NMR (shift of protons ortho to Iodine).

Data Interpretation (Expected Results)

| Parameter | G1-Iodo-Ester (Pre-Coupling) | Final Dendrimer (Post-Coupling) |

| ¹H NMR (Aromatic) | 3 distinct signals (Asymmetric) | Simplified symmetry (Core integration) |

| FT-IR | Strong C=O (Ester) ~1720 cm⁻¹ | C=O remains; C-I stretch (~500 cm⁻¹) disappears |

| Solubility | Soluble in polar organics | Highly soluble in non-polar (due to octyl chains) |

| Mass Spec (ESI) | [M+H]⁺ corresponds to Wedge | [M+H]⁺ corresponds to Dimer + Core |

Workflow Visualization: Convergent Synthesis

The following diagram maps the logical flow of the protocol described above.

Figure 2: Convergent synthesis workflow. The stability of the Aryl-Iodine during amidation is the critical success factor.

Troubleshooting & Optimization

-

Issue: Low Coupling Yield.

-

Cause: Protodehalogenation of the iodine (replacement by H) instead of coupling.

-

Solution: Ensure strict O₂-free conditions. Switch to Pd(dppf)Cl₂ catalyst for sterically hindered substrates.

-

-

Issue: Ester Hydrolysis.

-

Cause: Base concentration in Suzuki coupling is too high or temperature too high.

-

Solution: Use mild bases like K₃PO₄ or anhydrous conditions (Suzuki-Miyaura using CsF in dioxane).

-

-

Issue: Solubility.

-

Solution: If the G1-Wedge is insoluble, increase the chain length of the amine used in Phase 1 (e.g., use dodecylamine).

-

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Hawker, C. J., & Fréchet, J. M. J. (1990). "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society. Link

-

PubChem. (n.d.). "3-Iodo-5-(methoxycarbonyl)benzoic acid Compound Summary." National Center for Biotechnology Information. Link

-

BenchChem. (2025).[3] "3-Iodo-5-(methoxycarbonyl)benzoic acid: Technical Data and Applications." BenchChem Database. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-5-(methoxycarbonyl)benzoic Acid

[1][2]

Current Status: Active Ticket Type: Yield Optimization / Process Troubleshooting Target Compound: 3-Iodo-5-(methoxycarbonyl)benzoic acid (Monomethyl 5-iodoisophthalate) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Statistical Trap"

If you are experiencing low yields (30–50%) in the synthesis of 3-iodo-5-(methoxycarbonyl)benzoic acid, you are likely fighting the statistical probability of desymmetrization .[1][2]

The standard hydrolysis of dimethyl 5-iodoisophthalate is a consecutive reaction system (

This guide provides three optimized protocols to break this statistical limit, targeting Reaction Kinetics (Module 1) and Work-up Thermodynamics (Module 2).

Module 1: Reaction Optimization (The Niwayama Protocol)

User Issue: "I am using MeOH/Water with 1 equivalent of NaOH, but I get a mixture of diacid and diester."

Root Cause: In homogenous alcohol/water systems, the diester and mono-ester hydrolyze at similar rates.[1][2] The mono-ester is not "protected" from the base.[1][2]

The Fix: Switch to the THF/Water "Semi-Two-Phase" System . Research by Niwayama et al. demonstrates that conducting hydrolysis in THF/Water at 0°C creates a unique environment where the mono-ester salt forms aggregates or micelles that protect the remaining ester group from further attack by hydroxide ions.[1][2]

Optimized Protocol A: THF-Mediated Desymmetrization

| Parameter | Condition | Rationale |

| Solvent | THF : Water (4:1 to 10:1 v/v) | THF suppresses the solubility of the mono-ester salt, preventing the second hydrolysis.[1][2] |

| Temperature | 0°C (Ice Bath) | Critical.[1][2][4] Higher temperatures disrupt the protective aggregates, increasing |

| Base | NaOH (1.05 – 1.2 equiv) | Use a slight excess.[1][2] Add dropwise as a diluted aqueous solution. |

| Concentration | 0.1 M – 0.2 M | High dilution favors selectivity.[1][2] |

Step-by-Step:

-

Dissolve Dimethyl 5-iodoisophthalate in THF.[1][2] Cool to 0°C.[1][2][5]

-

Add 1.1 equiv of NaOH (dissolved in minimal water) dropwise over 30 minutes.

-

Stir at 0°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1 + 1% AcOH).[1][2]

-

Stop Point: Quench immediately when Starting Material (SM) is <5%.[1][2] Do not wait for SM to disappear completely; it is better to recover SM than to generate Diacid.[1][2]

Visualizing the Kinetic Pathway

Figure 1: Kinetic pathway of symmetric diester hydrolysis. The goal of the THF protocol is to minimize the k2 pathway.[3]

Module 2: Work-up & Purification (The "Goldilocks" Extraction)

User Issue: "My TLC shows the product, but I lose it during extraction or it's contaminated with diacid."

Root Cause: The pKa values of the Mono-ester (~3.[1][2]5) and Diacid (~3.2/4.[1][2]5) are close. Standard "acidify and extract" protocols co-extract the diacid.[1][2]

The Fix: pH-Gradient Extraction . You must exploit the solubility differences of the species rather than just pKa.[1][2]

Optimized Protocol B: The Solubility Filter

-

Solvent Removal: Evaporate THF completely under reduced pressure (Rotavap). You are left with an aqueous slurry of sodium salts.[1][2]

-

Wash 1 (Remove SM): Dilute with water. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2]

-

Acidification: Acidify the aqueous layer to pH ~2–3 using 1M HCl.

-

Selective Extraction (The Critical Step):

-

Extract the acidic aqueous mixture with Toluene or Chloroform .[1][2]

-

Why? The Mono-ester is generally soluble in Toluene/CHCl3.[1][2] The highly polar Diacid (two carboxylic groups) is often insoluble or poorly soluble in these non-polar solvents.[1][2]

-

Action: Wash the organic extract with brine, dry over Na2SO4, and evaporate.[3][4]

-

Troubleshooting Table: Solvent Choice

| Solvent | Solubilizes Diester? | Solubilizes Mono-ester? | Solubilizes Diacid? | Verdict |

| Ethyl Acetate | Yes | Yes | Yes | Avoid for final separation (co-extracts impurities).[1][2] |

| DCM | Yes | Yes | Moderate | Okay, but may carry diacid.[2][3] |

| Toluene | Yes | Yes | No | Best for selective isolation of Mono-ester.[1][2] |

Visualizing the Work-up Logic

Figure 2: Optimized work-up flow for separating mono-ester from di-ester and di-acid impurities.

Module 3: Alternative Routes (When Chemistry Fails)

User Issue: "I need >95% purity and cannot afford chromatography."

Solution: Enzymatic Desymmetrization . Enzymes offer steric recognition that chemical reagents cannot match.[1][2]

Protocol C: Pig Liver Esterase (PLE) Hydrolysis

PLE is historically proven to hydrolyze symmetric diesters with high selectivity.[1][2]

FAQs

Q: Can I use LiOH instead of NaOH? A: Yes, but it may not improve selectivity significantly in the THF system.[3] The "Niwayama effect" relies on the aggregation of the sodium or potassium salt.[1][2] However, LiOH is milder and may slow the reaction, making monitoring easier.[3]

Q: The iodine atom is falling off (dehalogenation).[1][2] Why? A: This is rare under mild hydrolysis conditions (0°C).[1][2] However, if you are using high temperatures (>60°C) or copper contamination is present, you might trigger a nucleophilic aromatic substitution.[3] Stick to 0°C.

Q: My product is oiling out and won't crystallize. A: 3-Iodo-5-(methoxycarbonyl)benzoic acid should be a solid.[1][2] If it is an oil, it likely contains solvent or unreacted diester.[2][3]

References

-

Niwayama, S. (2000).[1][2][5] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836.[3] [1][2]

-

Niwayama, S., et al. (2009).[1][2][3] "Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry. (Validating the THF/Water micellar effect).

-

PubChem. (2025).[1][2][7] "3-(Methoxycarbonyl)benzoic acid Compound Summary." National Library of Medicine.[1][2] [1][2]

-

ChemicalBook. (2025).[1][2][7] "5-Iodoisophthalic acid Properties and pKa Data."

Sources

- 1. 5-Iodoisophthalic acid | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 6. 5-Iodoisophthalic Acid | 51839-16-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 7. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing Suzuki coupling yield with 3-Iodo-5-(methoxycarbonyl)benzoic acid

Subject: 3-Iodo-5-(methoxycarbonyl)benzoic acid

Introduction

You are working with 3-Iodo-5-(methoxycarbonyl)benzoic acid , a bifunctional linker critical for PROTACs and Metal-Organic Frameworks (MOFs). This substrate presents a classic "Chemoselectivity Paradox":

-

The Free Acid (-COOH): Can poison Palladium catalysts and requires base for solubility, yet necessitates an aqueous environment.

-

The Methyl Ester (-COOMe): Susceptible to hydrolysis under the very basic, aqueous conditions required to solubilize the acid.

-

The Aryl Iodide (-I): Highly reactive toward oxidative addition, but prone to dehalogenation (protodehalogenation) if the catalytic cycle stalls.

This guide provides a self-validating protocol to navigate these competing reactivities.

Module 1: Critical Parameter Analysis

1. Base Selection: The "Goldilocks" Zone

The choice of base is the single most critical variable for this substrate.

-

The Trap: Strong hydroxide bases (NaOH, KOH) will rapidly hydrolyze your methyl ester to the dicarboxylic acid.

-

The Solution: Use Potassium Phosphate Tribasic (

) . It buffers effectively in the pH 10–11 range, sufficient to deprotonate the benzoic acid (forming the soluble carboxylate) and activate the boronic acid, but kinetically slow to hydrolyze the methyl ester at moderate temperatures ( -

Stoichiometry: You must use

3.0 equivalents .-

1.0 eq to neutralize the -COOH.

-

2.0 eq to activate the boronic acid/participate in the catalytic cycle.

-

2. Catalyst & Ligand Architecture

-

Standard:

is often insufficient because the free carboxylate can displace phosphine ligands, leading to Pd-black precipitation. -

Recommended:

. The bidentate ferrocenyl ligand is rigid and resists displacement by the carboxylate. -

Advanced: If steric hindrance is high on the coupling partner, switch to XPhos Pd G2 . The bulky biaryl ligand creates a protective "pocket" around the Pd center, preventing poisoning by the carboxylate.

3. Solvent System

-

Requirement: The solvent must dissolve the potassium carboxylate salt of your starting material, not just the neutral acid.

-

Protocol: 1,4-Dioxane / Water (4:1) . The water is non-negotiable for solubility; Dioxane ensures miscibility and high reflux capability without the nucleophilicity of alcohols (which could cause transesterification).

Module 2: Troubleshooting & FAQs

Q1: "My reaction stalls at 60% conversion, and I see Pd black. What happened?"

Diagnosis: Catalyst Poisoning or Protodehalogenation. The Fix:

-

Check your degassing: Aryl iodides are prone to homocoupling or reduction in the presence of

. Sparge solvents with Argon for 15 minutes before adding the catalyst. -

Increase Base Load: If the pH drops below 9 during the reaction (due to boronic acid consumption), the free acid regenerates and coordinates to Pd. Ensure you started with 3.0–3.5 equiv of base.

Q2: "I lost my methyl ester! The NMR shows a dicarboxylic acid."

Diagnosis: Base too strong or Temperature too high. The Fix:

-

Switch Base: If using

, switch to -

Lower Temperature: Run the reaction at

instead of -

Solvent Check: Ensure no methanol or ethanol is present, as they will cause transesterification.

Q3: "I cannot extract the product; it's stuck in the aqueous layer."

Diagnosis: Incorrect Workup pH. The Fix: Your product is an acid.[1] In the basic reaction mixture, it exists as a water-soluble salt.[1]

-

Step 1: Wash the basic reaction mixture with EtOAc/Ether. Discard the organic layer (this removes non-acidic impurities like homocoupled biaryls).

-

Step 2: Acidify the aqueous layer carefully to pH 3–4 using 1M HCl.

-

Step 3: Extract the now-precipitated free acid into EtOAc.

Module 3: Optimized Experimental Protocol

Scale: 1.0 mmol | Time: 4–16 hours | Temp:

| Reagent | MW ( g/mol ) | Equiv | Mass/Vol | Role |

| 3-Iodo-5-(methoxycarbonyl)benzoic acid | 306.05 | 1.0 | 306 mg | Substrate |

| Aryl Boronic Acid | Variable | 1.2 | Variable | Coupling Partner |

| 816.64 | 0.03 | 24.5 mg | Catalyst | |

| 212.27 | 3.5 | 743 mg | Base | |

| 1,4-Dioxane | Solvent | - | 8.0 mL | Solvent A |

| Water (Degassed) | Solvent | - | 2.0 mL | Solvent B |

Step-by-Step Execution:

-

Solubilization: In a reaction vial, combine the Substrate, Boronic Acid, and

. -

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the Dioxane and Water (pre-degassed). Stir for 5 mins at RT. Note: The solution should turn homogeneous or slightly cloudy as the acid converts to the salt.

-

Catalyst Addition: Remove the cap briefly under positive inert gas flow, add the Pd catalyst, and reseal immediately.

-

Reaction: Heat to

. Monitor by LCMS after 2 hours.-

Checkpoint: If the ester is hydrolyzing, reduce temp to

. -

Checkpoint: If conversion is slow, raise to

.

-

-

Quench & Workup (The "Reverse Wash"):

-

Dilute with water (20 mL) and EtOAc (20 mL).

-

Separate layers. Keep the Aqueous Layer.

-

(Optional) Wash aqueous layer again with EtOAc to remove non-polar byproducts.

-

Acidify aqueous layer to pH 3 with 1N HCl. (Watch for precipitation).

-

Extract the cloudy aqueous mixture with EtOAc (

mL). -

Dry combined organics over

, filter, and concentrate.

-

Module 4: Visualization & Logic

Figure 1: Chemoselectivity Decision Tree

This diagram illustrates the mechanistic pathway and how to avoid the "Dead End" of ester hydrolysis.

Caption: Figure 1. Decision matrix for preserving the methyl ester while activating the carboxylic acid for Suzuki coupling.

Figure 2: The "Reverse Wash" Workup Protocol

Standard workups fail for this substrate. Follow this flow to maximize yield.

Caption: Figure 2.[2] Isolation strategy for acidic Suzuki products. The product remains in the aqueous phase initially.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3][4] Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43, 412-443.[3]

-

Maligres, P. E., et al. (2002). Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 6(6). (Demonstrates base/acidification handling).

-

Sigma-Aldrich. (2023). Suzuki Cross-Coupling Reaction User Guide. Technical Bulletins.

Sources

Palladium catalyst deactivation in 3-Iodo-5-(methoxycarbonyl)benzoic acid reactions

Topic: Catalyst Deactivation in 3-Iodo-5-(methoxycarbonyl)benzoic Acid Reactions Ticket ID: PD-CAT-DEACT-3I5M Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

You are working with 3-Iodo-5-(methoxycarbonyl)benzoic acid . This substrate presents a classic "push-pull" conflict in palladium catalysis that often leads to premature catalyst death.

-

The "Push" (Aryl Iodide): The C–I bond is weak and undergoes oxidative addition to Pd(0) extremely rapidly. This creates a high concentration of reactive Pd(II) species immediately upon heating.

-

The "Pull" (Free Carboxylic Acid): The free acid moiety (pKa ~4.0) can protonate reactive intermediates or, more commonly, coordinate to the palladium center as a carboxylate, displacing your phosphine ligands and forming inactive "off-cycle" resting states.

The Result: If the catalytic cycle does not turn over immediately (Transmetallation), the accumulated Pd(II) species collapse into inactive Pd black (agglomeration) or undergo protodehalogenation (replacing I with H).

Diagnostic Modules (Troubleshooting)

Module A: The "Black Crash" (Rapid Precipitation)

Symptom: The reaction mixture turns black/grey within 10–20 minutes, and conversion stalls at <30%. Diagnosis: Oxidative Addition / Transmetallation Mismatch. The aryl iodide adds to Pd(0) faster than the boronic acid can transmetallate. The resulting build-up of electrophilic Pd(II)-Ar-I species is unstable without excess ligand support.

Q: Why is my catalyst precipitating so quickly? A: You likely have an "induction period" mismatch. The free carboxylic acid in your substrate is reacting with your base (e.g., K2CO3), altering the pH and solubility profile. While the base is busy neutralizing the acid, the Pd(0) has already inserted into the C–I bond and is "waiting." Pd(II) species that wait too long tend to dimerize and precipitate.

Corrective Protocol:

-

Pre-neutralization: Treat your substrate with 1.05 equivalents of base (e.g., KOH or NaOH) before adding the catalyst. Convert the acid to the carboxylate salt entirely. This ensures the base added for the coupling is used only for the coupling mechanism (activating the boronic acid).

-

Ligand Overcharge: Increase the Ligand:Pd ratio. For monodentate ligands (PPh3), go from 2:1 to 4:1. This stabilizes the Pd(II) intermediate.

Module B: The "Stalled" Reaction (Carboxylate Poisoning)

Symptom: The reaction remains clear/brown but stops at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Competitive Coordination. The carboxylate anion (–COO⁻) from your substrate is acting as a ligand, binding to the Pd center and displacing your phosphine. This forms a stable, unreactive "off-cycle" complex.

Q: Is the methoxycarbonyl (ester) group interfering? A: Unlikely. The methyl ester is generally poor at coordinating Pd compared to the free carboxylate. The issue is the benzoate anion.

Corrective Protocol:

-

Switch to Bulky Ligands: Use Buchwald ligands like SPhos or XPhos . These are sterically bulky enough to prevent the carboxylate from binding to the metal center, forcing the cycle to remain open for the boronic acid.

-

Water Injection: Ensure water is present (e.g., DMF/H2O 4:1). Water helps solvate the carboxylate anion, keeping it "busy" with hydrogen bonding rather than coordinating to your palladium.

Module C: The "Wrong Product" (Protodehalogenation)

Symptom: You observe the formation of 3-(methoxycarbonyl)benzoic acid (Iodine replaced by Hydrogen). Diagnosis: Acid-Mediated Decomposition. The reaction is "wet" or acidic. In the absence of rapid transmetallation, the Pd(II)-Ar-I species captures a proton (from the carboxylic acid itself or solvent), releasing the dehalogenated arene.

Corrective Protocol:

-

Use Anhydrous Conditions (with caution): If you can solubilize the salt in anhydrous DMF/DMA, do so.

-

Increase Boronic Acid Load: Push the transmetallation rate by adding excess boronic acid (1.5–2.0 equiv). Speed is the enemy of side reactions.

Visualizing the Failure Modes

The following diagram illustrates the "Fork in the Road" where the catalyst either cycles correctly or deactivates due to the specific features of your substrate.

Figure 1: Mechanistic divergence showing how the specific functional groups of 3-Iodo-5-(methoxycarbonyl)benzoic acid drive catalyst deactivation.

Optimized Protocol (The "Gold Standard")

This protocol is designed to mitigate the specific risks of iodide reactivity and acid poisoning .

Reagents:

-

Substrate: 3-Iodo-5-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.3 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [Pre-complexed if possible]

-

Base: K₃PO₄ (3.0 equiv) — Phosphate buffers pH better than Carbonate here.

-

Solvent: n-Butanol / Water (3:1) — Excellent solubility for benzoate salts.

Step-by-Step Methodology:

-

The "Pre-Soak" (Critical):

-

In the reaction vessel, dissolve the Substrate and Base (K₃PO₄) in the water portion of the solvent only.

-

Stir for 10 minutes at Room Temperature.

-

Why? This converts the carboxylic acid to the potassium carboxylate before any palladium is introduced. This prevents the "acid shock" that leads to protodehalogenation.

-

-

Catalyst Activation:

-

In a separate vial, mix Pd(OAc)₂ and SPhos in the n-Butanol. Stir for 5 minutes until the solution turns yellow/orange (active Pd(0)-Ligand complex forming).

-

Why? Generating the active species away from the interfering carboxylate ensures the ligand is firmly bound to the metal.

-

-

Reaction Initiation:

-

Add the Boronic Acid to the reaction vessel (water layer).

-

Inject the Catalyst/Butanol solution into the reaction vessel.

-

Heat immediately to 80°C.

-

Why? Aryl iodides react fast. Do not let the catalyst sit with the iodide at room temperature for long periods.

-

-

Monitoring:

-

Check HPLC at 30 minutes. If <50% conversion, add a second shot of Boronic Acid (0.3 equiv).

-

Data & Compatibility Matrix

Use this table to select conditions based on your lab's available inventory.

| Variable | Recommendation | Technical Rationale |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases than K₂CO₃ are preferred to ensure the carboxylic acid is fully deprotonated (pKa ~4) and does not protonate the Pd-Ar intermediate. |

| Ligand | SPhos or XPhos | Biaryl phosphines are bulky enough to prevent the substrate's carboxylate group from binding to Pd. PPh₃ often fails here due to displacement. |

| Solvent | n-BuOH/H₂O or DMF/H₂O | Water is mandatory to solubilize the carboxylate salt. Pure organic solvents (THF, Toluene) will precipitate the substrate, halting the reaction. |

| Leaving Group | Iodide (Current) | Highly reactive. Requires lower temperatures (60-80°C) than bromides. Do not overheat (>100°C) or Pd black forms instantly. |

Troubleshooting Decision Tree

Figure 2: Rapid diagnostic flow for 3-Iodo-5-(methoxycarbonyl)benzoic acid coupling issues.

References

-

Mechanisms of Pd Deactivation

- Title: Catalyst Deactivation in Palladium-C

- Source: Chemical Reviews.

-

Link:[Link]

-

Coupling of Free Carboxylic Acids

-

Protodehalogenation Issues

- Title: Deciphering Complexity in Pd–Catalyzed Cross-Couplings (Protodehalogen

- Source: ChemRxiv.

-

Link:[Link]

-

Suzuki Coupling Protocols (Halobenzoic Acids)

-

Title: Suzuki-Miyaura Cross-Coupling Reaction (General Protocols for functionalized substrates).[3]

- Source: TCI Chemicals Technical Guide.

-

Sources

- 1. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 2. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting poor solubility of 3-Iodo-5-(methoxycarbonyl)benzoic acid in reactions

Technical Support Center: 3-Iodo-5-(methoxycarbonyl)benzoic acid Topic: Troubleshooting Solubility & Reaction Optimization Ticket ID: #SOL-93116-99-5 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Lattice Energy" Trap

You are likely encountering difficulties with 3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS: 93116-99-5) because it occupies a physicochemical "valley of death."[1] It possesses a polar, hydrogen-bond-donating carboxylic acid tail and a lipophilic, heavy-atom core (Iodo-Ester).[1]

This duality creates a high lattice energy crystal structure that resists disruption by non-polar solvents (due to the acid group) and resists water (due to the lipophilic core). To troubleshoot this, we must move beyond standard solvent screens and utilize disruptive solvation strategies .

Part 1: Solubility Profiling & Solvent Selection

The Core Problem: The carboxylic acid moieties form strong intermolecular hydrogen-bonded dimers in the solid state.[1] Standard solvents like Dichloromethane (DCM) or Toluene often fail to break these dimers, resulting in a slurry rather than a solution.

Solvent Compatibility Matrix

| Solvent Class | Representative | Solubility Rating | Technical Note |

| Polar Aprotic | DMF, NMP, DMSO | High (Recommended) | Mechanism: The oxygen in the solvent acts as a strong H-bond acceptor, disrupting the carboxylic acid dimers.[1] Caution: High boiling points make removal difficult.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions, but may require heating to 40-50°C to achieve full dissolution. |